Indolizomycin

Description

Contextualization of Indolizidine Alkaloids within Bioactive Natural Products

Indolizidine alkaloids represent a significant class of naturally occurring compounds characterized by a bicyclic structure containing a nitrogen atom at the bridgehead. nih.govresearchgate.netpreprints.org This core structure is formed by a fused five-membered ring (cyclopentane) and a six-membered ring (cyclohexane). researchgate.netpreprints.org For many years, plants, particularly species of legumes and orchids, were considered the primary source of these alkaloids. researchgate.netpreprints.orgresearchgate.net However, subsequent research has revealed their presence in various other organisms, including amphibians, such as frogs, and microorganisms. beilstein-journals.orgnih.govresearchgate.net More recently, actinomycetes, a group of bacteria renowned for producing medically important natural products, have been identified as a vital source of diverse indolizidine-based compounds. preprints.orgresearchgate.netresearcher.lifenih.govresearchgate.net

The academic and pharmaceutical interest in indolizidine alkaloids stems from their broad and potent biological activities. nih.gov These compounds have demonstrated a wide array of pharmacological effects, including antimycotic, antimalarial, and anti-inflammatory properties. researchgate.netpreprints.orgpreprints.org A prominent example is Swainsonine, an indolizidine alkaloid known for its potential as an anticancer agent by inhibiting tumor growth and metastasis. researchgate.nettaylorandfrancis.com Other examples include castanospermine (B190763) and pumiliotoxin. taylorandfrancis.com The discovery of novel indolizidine derivatives from various natural sources continues to fuel research into their therapeutic potential. nih.govacs.org

| Key Characteristics of Indolizidine Alkaloids | |

| Core Structure | Bicyclic framework with a bridgehead nitrogen atom (fused cyclohexane (B81311) and cyclopentane (B165970) rings). researchgate.netpreprints.org |

| Natural Sources | Traditionally plants (legumes, orchids); also found in animals (ants, frogs) and microorganisms (actinomycetes, fungi). researchgate.netpreprints.orgnih.govresearchgate.net |

| Biological Activities | Antimycotic, antimalarial, anti-inflammatory, antiviral, and anticarcinogenic. researchgate.netpreprints.orgpreprints.orgacs.org |

| Notable Examples | Swainsonine, Castanospermine, Pumiliotoxin, Septicine. taylorandfrancis.comacs.org |

Historical Perspective on the Discovery and Initial Significance of Indolizomycin

This compound was discovered in 1984, just two years after the first indolizidine from an actinomycete, cyclizidine, was identified. nih.govresearchgate.netpreprints.org Its discovery was a notable event in natural product research, not only for its novel structure but also for its unique origin. nih.gov this compound was not isolated from a naturally occurring wild-type organism but from a laboratory-created mutant strain, designated SK2-52. msu.educhegg.com This strain was the product of interspecies protoplast fusion between Streptomyces griseus SS-1198, which did not produce any known antibiotics, and Streptomyces tenjimariensis SS-939, a known producer of the aminoglycoside antibiotic istamycin. nih.govnih.govoup.commsu.edusemanticscholar.org This innovative approach demonstrated the potential of genetic manipulation techniques like protoplast fusion to generate new bioactive secondary metabolites. nih.govoup.com

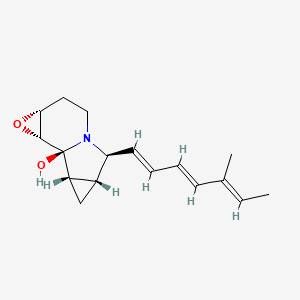

The initial significance of this compound was its identification as a new, potent antibiotic. msu.edumsu.eduslideserve.com Structurally, it was found to be a highly complex and unstable molecule. msu.eduthieme-connect.com Its unique architecture includes a cyclopropyl (B3062369) ring fused to the core indolizidine structure, an oxiranyl (epoxide) ring, a conjugated triene system, and a particularly labile hemiaminal linkage. msu.eduthieme-connect.com This inherent instability, especially at room temperature under neutral conditions, posed a significant challenge for its isolation and structural elucidation. nih.govmsu.edu

The complexity and novelty of its structure culminated in its first total synthesis by the research group of Samuel J. Danishefsky in 1990, a landmark achievement in contemporary organic synthesis. msu.eduthieme-connect.comuibk.ac.atwiley-vch.descripps.edu Subsequent studies characterized its biological activity as weak antibiotic action against several bacterial and fungal strains, including Staphylococci, Bacilli, Escherichia coli, and Candida albicans. nih.govpreprints.org

| Discovery Timeline and Key Features of this compound | |

| Year of Discovery | 1984. researchgate.netpreprints.orgpreprints.org |

| Producing Organism | Streptomyces sp. SK2-52. nih.govmsu.edu |

| Method of Generation | Interspecies protoplast fusion of Streptomyces griseus and Streptomyces tenjimariensis. nih.govnih.govoup.commsu.edu |

| Initial Significance | A novel antibiotic with a unique and complex structure. nih.govmsu.edu |

| First Total Synthesis | Reported by S. J. Danishefsky's group in 1990. msu.eduthieme-connect.comwiley-vch.de |

| Reported Bioactivity | Weak antibiotic activity against various bacteria and fungi. nih.govpreprints.org |

Current Research Landscape and Academic Interest in this compound

The current research landscape surrounding this compound is primarily focused on the fields of chemical synthesis and biosynthesis, rather than direct therapeutic applications, largely due to its structural instability and modest antibiotic activity. nih.govthieme-connect.com The compound remains a subject of academic interest as a challenging target for total synthesis, prompting the development of novel synthetic strategies and methodologies for constructing complex, polycyclic natural products. beilstein-journals.orgthieme-connect.comuibk.ac.at The intricate stereochemistry and the presence of highly reactive functional groups, such as the hemiaminal and epoxide, make it an excellent case study for synthetic chemists. msu.eduthieme-connect.com

There is also growing interest in understanding the biosynthesis of indolizidine alkaloids produced by microorganisms. nih.govnih.govresearchgate.net While the specific biosynthetic gene cluster for this compound has not been fully elucidated, the study of related compounds like cyclizidines and iminimycins from Streptomyces species provides a foundation for future investigations. nih.govresearcher.lifenih.gov Elucidating the enzymatic machinery responsible for constructing this compound's unique tricyclic core and installing its various functional groups could reveal novel biocatalysts for use in synthetic biology and biotechnology. preprints.orgresearchgate.net

Furthermore, the method of its discovery—protoplast fusion—continues to be a relevant area of research for activating silent biosynthetic gene clusters and generating novel natural products. nih.govoup.comsemanticscholar.org The story of this compound serves as a proof-of-concept that combining the genetic material of different microbial strains can lead to the production of unforeseen chemical scaffolds. This approach remains a valuable tool in the ongoing search for new bioactive compounds from microbial sources. researcher.lifeoup.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

94935-24-7 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

(1S,2R,4R,8S,9R,11S)-8-[(1E,3E,5E)-5-methylhepta-1,3,5-trienyl]-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol |

InChI |

InChI=1S/C17H23NO2/c1-3-11(2)6-4-5-7-14-12-10-13(12)17(19)16-15(20-16)8-9-18(14)17/h3-7,12-16,19H,8-10H2,1-2H3/b6-4+,7-5+,11-3+/t12-,13+,14+,15-,16-,17+/m1/s1 |

InChI Key |

HLRLKFALZVILBO-HRYKOHBRSA-N |

SMILES |

CC=C(C)C=CC=CC1C2CC2C3(N1CCC4C3O4)O |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C/[C@H]1[C@@H]2C[C@@H]2[C@]3(N1CC[C@@H]4[C@H]3O4)O |

Canonical SMILES |

CC=C(C)C=CC=CC1C2CC2C3(N1CCC4C3O4)O |

Synonyms |

(1S,2R,3S,7R,8R)-7,8-epoxy-8a-hydroxy-1,2-dimethylene-3-(1E,3E,5E)-(5-methyl-1,3,5-heptatrienyl)octahydroindolizine indolizomycin |

Origin of Product |

United States |

Biological Origin and Production Strategies for Indolizomycin

Discovery and Microbial Source Identification of Indolizomycin

This compound is a novel antibiotic of the indolizidine alkaloid class that was first discovered in 1984. preprints.orgpreprints.orgoup.com Unlike many antibiotics derived from naturally occurring microorganisms, this compound was not isolated from a wild-type strain. preprints.orgnih.gov Its production is the result of a deliberate genetic hybridization event in a laboratory setting. chegg.comchegg.com The microbial source of this compound is a unique, engineered strain designated SK2-52. preprints.orgnih.govchegg.com This producer strain was created through the interspecies protoplast fusion of two different Streptomyces species, neither of which was capable of producing the this compound compound on its own. oup.comnih.govchegg.com This innovative approach to antibiotic discovery highlighted the potential for generating novel bioactive compounds by combining the genetic material of distinct microbial strains. oup.com

Engineered Production through Interspecies Protoplast Fusion (e.g., Streptomyces griseus and Streptomyces tenjimariensis)

The production of this compound was achieved through the technique of interspecies protoplast fusion, a method for genetic recombination in bacteria. oup.comnih.gov The procedure involved the fusion of protoplasts from Streptomyces griseus SS-1198 and Streptomyces tenjimariensis SS-939. oup.comnih.govnih.gov The parent strains were selected based on their distinct and reciprocal resistance to different aminoglycoside antibiotics; S. griseus is resistant to streptomycin, while S. tenjimariensis is resistant to kanamycin (B1662678). oup.comnih.gov

Significantly, neither of the parent strains could produce this compound. nih.govchegg.com S. griseus SS-1198 was a non-antibiotic-producing mutant, and S. tenjimariensis is known as a producer of istamycin, a different class of antibiotic. oup.comnih.gov The fusion of these two strains resulted in a new, stable fusant strain named S. griseus SK2-52. nih.gov This engineered strain exhibited morphological characteristics similar to its S. griseus parent but inherited the antibiotic resistance markers from both parental strains, making it resistant to both kanamycin and streptomycin. nih.gov Most importantly, this genetic hybridization successfully unlocked the capability to produce the novel antibiotic, this compound. oup.comnih.gov

Table 1: Characteristics of Parental and Fusant Strains in this compound Production

| Strain | Species | Key Characteristics | Antibiotic Production | Antibiotic Resistance |

|---|---|---|---|---|

| SS-1198 | Streptomyces griseus | Parental Strain | None (non-producing mutant) | Streptomycin oup.comnih.gov |

| SS-939 | Streptomyces tenjimariensis | Parental Strain | Istamycin oup.comnih.gov | Kanamycin oup.comnih.gov |

| SK2-52 | Streptomyces griseus (fusant) | Engineered Producer Strain | This compound oup.comnih.gov | Streptomycin & Kanamycin nih.gov |

Genomic Analysis of Producer Strains and Silent Gene Cluster Activation Studies

The emergence of this compound production in the fusant strain SK2-52, from two parent strains that could not produce it, strongly suggests the activation of a "silent" or cryptic biosynthetic gene cluster (BGC). nih.gov It is hypothesized that the necessary genetic machinery for this compound synthesis was present but unexpressed in the S. griseus SS-1198 parent. nih.gov The interspecies fusion event likely introduced regulatory elements or caused genomic rearrangements that triggered the expression of this dormant pathway. oup.comnih.gov

The genomes of Streptomyces are known to contain numerous BGCs for secondary metabolites, many of which are not expressed under standard laboratory conditions and are thus considered silent. mdpi.comwalshmedicalmedia.com For instance, the genome of Streptomyces sp. HNA39, which produces other indolizidines, was found to have 29 putative BGCs, with 27 of them being silent. nih.govmdpi.com The activation of such clusters is a key strategy in modern drug discovery. mdpi.com Common methods to achieve this include:

Promoter Engineering : Replacing the native promoter of a silent BGC with a strong, constitutive promoter to force gene expression. mdpi.comresearchgate.netnih.gov

Ribosome Engineering : Inducing mutations in ribosomal proteins, which can lead to global changes in gene expression and the activation of silent BGCs. walshmedicalmedia.commdpi.com

Co-cultivation : Growing different microbial species together, where the interaction can trigger the production of secondary metabolites that are not produced in monocultures. walshmedicalmedia.com

The protoplast fusion that yielded the this compound-producing strain SK2-52 can be seen as an early, successful example of genetic manipulation leading to the activation of a valuable, cryptic metabolic pathway. oup.comnih.gov

Comparative Analysis of this compound Production in Relation to Other Indolizidine-Producing Actinomycetes

This compound belongs to the broad class of indolizidine alkaloids, which are produced by various organisms, including several species of actinomycetes. nih.govnih.govresearchgate.net However, its origin via engineered biosynthesis sets it apart from other microbially-derived indolizidines, which are typically produced by wild-type strains.

Other notable indolizidine-producing actinomycetes include:

Streptomyces sp. NCIB 11649 , which naturally produces cyclizidine. nih.govresearchgate.net

Streptomyces griseus OS-3601 , a different strain from the one used in the fusion, which produces iminimycins A and B. nih.govresearchgate.netresearchgate.net

Streptomyces sp. HNA39 , a marine-derived strain that produces a series of compounds named cyclizidines B through I. nih.govresearchgate.netmdpi.com

Saccharopolyspora sp. RL78 , another producer of cyclizidines. nih.govresearchgate.netresearchgate.net

Structurally, this compound is distinct from many other bacterial indolizidines. It features a 6-5-3 tricyclic system, where a cyclopropyl (B3062369) ring is fused directly to the five-membered ring of the indolizidine core. preprints.orgnih.gov This structure bears some resemblance to the iminimycins produced by S. griseus OS-3601. preprints.orgnih.gov It differs significantly from the cyclizidines, which are characterized by a cyclopropyl group located at the terminus of a long side chain. nih.gov The biosynthesis of these related alkaloids is known to involve polyketide synthase (PKS) pathways, and it is likely that the activated BGC in strain SK2-52 is a PKS-type cluster. nih.govcdnsciencepub.com

Table 2: Comparison of Selected Indolizidine-Producing Actinomycetes

| Producing Organism | Compound(s) Produced | Production Method | Structural Class |

|---|---|---|---|

| S. griseus SK2-52 | This compound | Engineered (Protoplast Fusion) nih.gov | Iminimycin-like (6-5-3 tricyclic core) preprints.orgnih.gov |

| S. griseus OS-3601 | Iminimycin A & B | Natural (Wild-Type) preprints.orgnih.gov | Iminimycin (6-5-3 tricyclic core) preprints.orgnih.gov |

| Streptomyces sp. NCIB 11649 | Cyclizidine | Natural (Wild-Type) nih.gov | Cyclizidine (terminal cyclopropyl) nih.gov |

| Streptomyces sp. HNA39 | Cyclizidines B-I | Natural (Wild-Type) nih.govmdpi.com | Cyclizidine (terminal cyclopropyl) nih.govmdpi.com |

| Saccharopolyspora sp. RL78 | Cyclizidines | Natural (Wild-Type) nih.gov | Cyclizidine (terminal cyclopropyl) nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-epi-alteramide A |

| 6-epi-alteramide B |

| Actinorhodin |

| Arbekacin |

| Astromicin |

| Azelaic acid |

| Bafilomycin |

| Cyclizidine |

| Cyclizidine B |

| Cyclizidine C |

| Cyclizidine D |

| Cyclizidine E |

| Cyclizidine F |

| Cyclizidine G |

| Cyclizidine H |

| Cyclizidine I |

| Cyclizidine J |

| Cyclizidine JBIR-102 |

| Cyclizidine M146791 |

| Doxorubicin |

| Epothilone |

| Erythromycin |

| Fosfomycin |

| Griseoviridin |

| Iminimycin A |

| Iminimycin B |

| Indigoidine |

| This compound |

| Istamycin |

| Kanamycin |

| Pentangular type II polyketide |

| Phosphinothricin |

| Sclerin |

| Streptomycin |

| Swainsonine |

| Tetarimycin A |

| Toyocamycin |

| Trypacidin |

| Tylactone |

| Ulleungmycin |

| Undecylprodigiosin |

| Xiamycin C |

| Xiamycin D |

Elucidation of the Indolizomycin Biosynthetic Pathway

Hypothesized Biosynthetic Assembly Mechanism via Polyketide Synthase (PKS) Systems

The backbone of indolizomycin is assembled by a Type I Polyketide Synthase (PKS) system. pnas.orgmdpi.com These are large, modular enzyme complexes where each module is responsible for one cycle of polyketide chain elongation and modification. mdpi.comwikipedia.orgwikipedia.org The process begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is sequentially condensed with extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.org

The biosynthesis of the related indolizidine alkaloid, cyclizidine, in Streptomyces NCIB 11649 provides a well-studied model. preprints.orgnih.gov Its PKS system is encoded by a cluster of genes (cycB to cycG) that form seven modules. nih.govresearchgate.net Similarly, the iminimycin biosynthetic gene cluster from Streptomyces griseus OS-3601 contains four genes (imiA1-4) that encode a Type I PKS with eight modules responsible for creating a 16-membered polyketide chain. nih.govpreprints.orgnih.gov

Based on these analogous systems, the this compound PKS is hypothesized to assemble a polyketide chain through a series of condensation and reduction steps. Each module contains a specific set of domains—such as Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) as core components, with optional reductive domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—that dictate the structure of the growing chain. mdpi.comwikipedia.org Following assembly, the polyketide is released from the PKS, often as a reactive aldehyde, and undergoes a series of post-PKS modifications, including amination and cyclization, to form the characteristic indolizidine scaffold. preprints.orgpnas.org

Table 1: Domain Organization of a Representative Modular Type I PKS

| Domain | Function |

|---|---|

| KS (Ketosynthase) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. |

| AT (Acyltransferase) | Selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the ACP. |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| KR (Ketoreductase) | (Optional) Reduces a β-keto group to a hydroxyl group. |

| DH (Dehydratase) | (Optional) Eliminates water to form a double bond. |

| ER (Enoyl Reductase) | (Optional) Reduces a double bond to a single bond. |

| TE (Thioesterase) | Catalyzes the release of the completed polyketide chain from the PKS. |

Investigation of Biosynthetic Precursors and Feeding Studies

Isotope-labeling studies are crucial for identifying the building blocks of natural products. While specific feeding studies for this compound are not extensively reported, experiments on the closely related compound cyclizidine have been informative. preprints.orgnih.gov Feeding experiments with isotopically labeled precursors in Streptomyces NCIB 11649 demonstrated that the cyclizidine backbone is constructed from acetate (B1210297) and propionate (B1217596) units. preprints.orgresearchgate.net

Specifically, these studies confirmed that:

The polyketide chain is derived from the head-to-tail condensation of acetate and propionate units, which serve as sources for acetyl-CoA and propionyl-CoA. preprints.org

The hydroxyl group at the C-2 position originates from an acetate moiety. researchgate.net

The terminal cyclopropyl (B3062369) ring is derived from a single propionate unit. preprints.orgresearchgate.net

Given the structural similarities, it is highly probable that this compound biosynthesis utilizes the same fundamental precursors.

Table 2: Confirmed Precursors in the Biosynthesis of the Related Alkaloid Cyclizidine

| Precursor | Isotopic Label Used | Resulting Incorporation |

|---|---|---|

| Sodium Acetate | CH₃¹³C¹⁸O₂Na | Incorporated into the polyketide backbone; C-2 hydroxyl derived from acetate oxygen. researchgate.net |

Enzymological Characterization of Key Biosynthetic Steps and Intermediates (e.g., cyclopropyl ring formation)

The formation of the fused cyclopropyl ring is one of the most intriguing aspects of this compound biosynthesis. In nature, cyclopropane (B1198618) rings can be formed through several enzymatic strategies. nih.gov In the context of polyketide-derived indolizidines, it is proposed that the formation of the indolizidine core and the cyclopropyl ring occurs via a series of post-PKS tailoring reactions. nih.govresearchgate.net

For cyclizidine, it is hypothesized that after the linear polyketide is released and aminated, a concerted cyclization cascade forms the six-membered ring, the five-membered ring, and the terminal cyclopropyl ring. nih.gov The biosynthesis of this compound likely involves a similar, albeit more complex, intramolecular cyclization. An alternative mechanism, seen in other natural products, involves S-adenosylmethionine (SAM)-dependent enzymes that methylate a double bond, followed by cyclization of the resulting carbocation. nih.gov Another possibility is catalysis by non-heme iron-dependent oxidases, which can facilitate radical-mediated ring closures. nih.gov However, the precise enzymatic machinery responsible for constructing the unique 6-5-3 tricyclic system of this compound has not been experimentally verified. nih.govnih.gov

Bioinformatic Approaches to this compound Biosynthetic Gene Cluster Identification and Annotation

The identification of biosynthetic gene clusters (BGCs) is a powerful tool for understanding natural product biosynthesis. The BGC for this compound has not been definitively identified, a challenge compounded by the fact that the producing organism is a product of protoplast fusion between Streptomyces griseus and Streptomyces tenjimariensis. nih.govmsu.edu

However, the identified BGCs for cyclizidine (cyc cluster) and iminimycin (imi cluster) serve as excellent templates. nih.govnih.gov The cyc cluster from Streptomyces NCIB 11649 spans approximately 47 kb and contains 15 open reading frames (ORFs), including genes for the modular PKS, an aminotransferase, and various oxidoreductases. nih.gov Similarly, the imi cluster in S. griseus consists of 22 genes, including four PKS genes. nih.govnih.govresearchgate.net

Genome mining efforts using PKS and aminotransferase gene probes in related Streptomyces strains have successfully located homologous gene clusters. preprints.orgnih.gov For instance, a cluster with high sequence identity to the cyclizidine BGC was found in Actinosynnema mirum, although it appears to be silent under standard laboratory conditions. nih.govpreprints.org It is anticipated that a similar bioinformatic approach, potentially involving comparative genomics of the parent Streptomyces strains, could lead to the identification of the this compound BGC.

Unresolved Challenges and Future Directions in Biosynthesis Research

The elucidation of the this compound biosynthetic pathway is far from complete, presenting several challenges and opportunities for future research.

Identification of the BGC: The primary hurdle is the definitive identification and sequencing of the complete this compound BGC from the fused SK2-52 strain. This would require sophisticated genomic analysis to distinguish the relevant cluster from the genetic material of the two parent strains.

Enzymology of Cyclization: The mechanism of formation for the fused 6-5-3 tricyclic system, particularly the cyclopropyl ring, is a major unanswered question. Heterologous expression of candidate genes from the BGC (once identified) and in vitro biochemical assays with purified enzymes will be necessary to characterize the specific cyclases and other tailoring enzymes involved.

Regulation of Biosynthesis: Understanding how the expression of the this compound BGC is regulated is another key area. Since the producing strain is a result of interspecies fusion, the regulatory networks are likely complex.

Engineered Biosynthesis: Once the BGC and the functions of its enzymes are understood, there is potential for engineered biosynthesis. Modifying the PKS modules or tailoring enzymes could lead to the production of novel this compound analogs with potentially improved or different biological activities. nih.gov

Future research will likely focus on overcoming these hurdles through a combination of advanced genome sequencing, bioinformatics, targeted gene inactivation, and detailed enzymatic studies to fully unravel the assembly of this complex and potent antibiotic.

Synthetic Methodologies for Indolizomycin and Its Structural Analogs

The intricate and highly functionalized architecture of indolizomycin, characterized by a dense array of stereocenters, a reactive hemiaminal linkage, and sensitive epoxide and triene moieties, has rendered it a formidable challenge for synthetic chemists. slideserve.commsu.edu Its inherent instability at room temperature under neutral conditions further complicates synthetic efforts. slideserve.commsu.edunih.govslideplayer.com Despite these hurdles, the pursuit of its total synthesis has led to the development and application of innovative and powerful synthetic strategies.

Investigations into the Biological Activity Spectrum and Mechanisms of Action of Indolizomycin

Evaluation of Antibacterial Activity Against Relevant Microorganisms (e.g., Staphylococci, Bacilli, Escherichia coli)

Research indicates that Indolizomycin demonstrates a weak antibiotic effect against several bacterial strains. preprints.orgnih.govpreprints.org This includes activity against Gram-positive bacteria such as Staphylococci and Bacilli, as well as the Gram-negative bacterium Escherichia coli. preprints.orgmdpi.comnih.gov However, the available literature characterizes this antibacterial action as "weak," without providing specific quantitative data such as minimum inhibitory concentration (MIC) values in the reviewed sources. nih.govpreprints.org

| Microorganism | Reported Antibacterial Activity |

| Staphylococci | Weak nih.govpreprints.org |

| Bacilli | Weak nih.govpreprints.org |

| Escherichia coli | Weak nih.govpreprints.org |

Assessment of Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

Similar to its antibacterial properties, this compound has been found to possess weak antifungal activity. preprints.orgnih.govpreprints.org Specifically, its activity against the opportunistic fungal pathogen Candida albicans has been noted. preprints.orgmdpi.comnih.gov The characterization of this activity remains general, with sources consistently describing it as "weak". nih.govpreprints.org

| Fungal Pathogen | Reported Antifungal Activity |

| Candida albicans | Weak nih.govpreprints.org |

Exploration of Cytotoxic Activities in In Vitro Cellular Models (e.g., HeLa S3 and Jurkat cells)

Despite the investigation of its antimicrobial properties, the cytotoxic potential of this compound has not been formally evaluated. preprints.orgnih.govpreprints.org According to available research, cytotoxicity tests against cell lines such as the cervical cancer cell line HeLa S3 and the T-lymphocyte Jurkat cell line have not been conducted for this compound. preprints.orgmdpi.compreprints.org This represents a notable gap in the bioactivity profile of the compound.

Proposed Molecular Targets and Receptor Interactions of this compound

The specific molecular targets and receptor interactions of this compound remain undefined. The mechanism through which it exerts its weak antimicrobial effects has not been elucidated. nih.gov This lack of information extends to the broader class of related indolizidine alkaloids from actinomycetes, where the mode of action is a significant area requiring further research. preprints.orgnih.gov

Comparative Bioactivity Profiles of this compound with Related Indolizidine Alkaloids (e.g., Cyclizidines, Iminimycin A)

While this compound's bioactivity is characterized as weak and its cytotoxicity is untested, related indolizidine alkaloids show a range of activities. preprints.orgpreprints.org

Iminimycin A , another indolizidine from Streptomyces griseus, also displays limited antibiotic activity against Bacillus subtilis and Kocuria rhizophila. preprints.orgresearchgate.net However, unlike this compound, its cytotoxicity has been assessed. Iminimycin A shows cytotoxic effects against HeLa S3 cells with an IC50 value of 43 µM and against Jurkat cells with an IC50 value of 36 µM. preprints.orgpreprints.orgresearchgate.net

Cyclizidines , a group of indolizidines also produced by Streptomyces species, exhibit low to moderate cytotoxic activities. nih.govpreprints.org For instance, Cyclizidine C has demonstrated significant cytotoxicity against the PC-3 prostate cancer cell line (IC50 of 0.52 ± 0.003 µM) and the HCT-116 colon cancer cell line (IC50 of 8.3 ± 0.1 µM). researchgate.netpreprints.org Another cyclizidine, JBIR-102, showed an IC50 value of 29 µM against HeLa cells. preprints.orgnih.gov Some cyclizidines have also been found to be moderate inhibitors of ROCK2, a serine/threonine kinase. nih.govnih.gov

This comparison highlights that while they share a core chemical scaffold, the bioactivity profiles of these related alkaloids can differ significantly.

| Compound | Antibacterial/Antifungal Activity | Cytotoxicity (IC50) |

| This compound | Weak activity against Staphylococci, Bacilli, E. coli, C. albicans. preprints.orgnih.govpreprints.org | Not tested. preprints.orgnih.govpreprints.org |

| Iminimycin A | Little activity against B. subtilis, K. rhizophila. preprints.orgresearchgate.net | HeLa S3: 43 µM; Jurkat: 36 µM. preprints.orgpreprints.orgresearchgate.net |

| Cyclizidine C | Not specified in sources. | PC-3: 0.52 µM; HCT-116: 8.3 µM. researchgate.netpreprints.org |

| Cyclizidine (JBIR-102) | Not specified in sources. | HeLa: 29 µM. preprints.orgnih.gov |

Gaps in Knowledge Regarding the Precise Molecular Mechanism of Action

A significant gap in the current understanding of this compound is the absence of information regarding its precise molecular mechanism of action. nih.gov The molecular basis for its weak antimicrobial activities is unknown. This knowledge gap is not unique to this compound but extends to related bacterial indolizidines like the cyclizidines, for which the mode of action is also a critical area that remains to be elucidated. preprints.orgnih.govresearchgate.net The lack of data on its molecular targets, receptor interactions, and cytotoxic effects are key areas for future scientific investigation.

Advanced Research Perspectives and Future Development

Genomic Mining and Proteomic Analysis for Novel Indolizomycin Analogs from Underexplored Microbial Sources

The search for new this compound analogs has been revolutionized by genomics and proteomics. Genome mining, in particular, has become a powerful tool for identifying biosynthetic gene clusters (BGCs) that may encode for novel indolizidine alkaloids in a variety of microbial sources. nih.govmdpi.commdpi.compreprints.org

Actinomycetes, especially those from marine environments, are a rich and often underexplored source of bioactive secondary metabolites, including indolizidine alkaloids. mdpi.commdpi.com Researchers utilize bioinformatic tools to screen vast amounts of genomic data from these organisms. mdpi.com A common strategy involves using the known BGC of a compound like cyclizidine, which shares structural similarities with this compound, as a "hook" to find homologous clusters in other species. mdpi.com For instance, the cyclizidine BGC from Streptomyces sp. NCIB 11649 has been used to identify a nearly identical, yet silent, cluster in Actinosynnema mirum DSM 43827. mdpi.com This suggests that A. mirum has the latent potential to produce novel cyclizidine or this compound-like compounds under specific culture conditions.

Proteomic analysis complements genomic data by directly observing the proteins expressed by an organism. This can help to identify the enzymes involved in the biosynthesis of indolizidine alkaloids. researchgate.net For example, the discovery of a bifunctional pyridoxal-5′-phosphate (PLP)-dependent aminotransferase, CuaB, involved in the biosynthesis of the indolizidine alkaloid curvulamine, provided a unique enzymatic "hook" for genome mining. nih.gov This led to the discovery of a silent BGC in Bipolaris maydis that, when activated, produced a family of new antibacterial polyketide alkaloids. nih.govmdpi.com

A significant challenge in this field is that many BGCs are "silent" or not expressed under standard laboratory conditions. nih.gov Future research will likely focus on developing new techniques to activate these silent clusters to unlock the full biosynthetic potential of these underexplored microbial sources for producing novel this compound analogs. preprints.org

Table 1: Examples of Underexplored Microbial Sources for Indolizidine Alkaloids

| Microbial Genus | Environment | Significance for this compound Research |

| Actinosynnema | Terrestrial | Contains a silent BGC with high similarity to the cyclizidine cluster, indicating potential for novel analog production. mdpi.com |

| Saccharopolyspora | Terrestrial (Mangrove Soil) | Producer of the indolizidine alkaloid JBIR-102, suggesting the genus is a source of related compounds. nih.gov |

| Bipolaris | Fungal | A silent BGC was activated to produce new bioactive polyketide alkaloids, demonstrating the potential of fungi for novel indolizidine discovery. nih.govmdpi.com |

| Marine Streptomyces | Marine | A prevalent source of newly discovered alkaloids, including various indolizidines and indoliziniums. mdpi.com |

Synthetic Biology and Metabolic Engineering Approaches for Enhanced Production and Diversification

Increasing the production yield of this compound and creating structural analogs are key goals that can be addressed through synthetic biology and metabolic engineering. preprints.orgoup.com These approaches involve the targeted genetic modification of microbial strains. preprints.org

One of the earliest examples of generating a novel this compound-producing strain involved protoplast fusion. mdpi.comresearchgate.netslideplayer.com In this technique, protoplasts (cells with their walls removed) of a non-antibiotic-producing mutant of Streptomyces griseus were fused with Streptomyces tenjimariensis. mdpi.comresearchgate.net The resulting fusant strain, SK2-52, gained the ability to produce this compound, a compound not made by either parent strain. mdpi.comresearchgate.net

More advanced metabolic engineering strategies in Streptomyces focus on optimizing the host organism for the production of secondary metabolites. explorationpub.com This can involve:

Dynamic Metabolic Regulation: Using metabolite-responsive promoters or biosensors to control the expression of biosynthetic genes. preprints.org

BGC Amplification: Integrating multiple copies of the target BGC into the chromosome to increase gene dosage and, consequently, product yield. preprints.org

Pathway Refactoring: Re-engineering the BGC with optimized promoters and other regulatory elements to enhance expression. preprints.org

Genome-Minimized Chassis: Creating "super-hosts" by deleting non-essential genes and endogenous BGCs to redirect metabolic flux and energy towards the production of the desired compound. preprints.orgoup.com

Synthetic biology also offers powerful tools for the diversification of indolizidine alkaloids. By heterologously expressing BGCs in engineered host strains, it is possible to produce known compounds in higher yields and to create novel derivatives. preprints.org For example, engineered Streptomyces hosts have been successfully used for the heterologous expression of various polyketide BGCs, leading to increased production titers and the generation of new hybrid compounds with improved bioactivity. preprints.org The development of a yeast platform for the synthesis of tetrahydroisoquinoline alkaloids demonstrates the potential for using engineered eukaryotic hosts to produce complex alkaloids and their derivatives. mdpi.compreprints.org

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are increasingly valuable tools for understanding the structure, function, and mechanism of action of indolizidine alkaloids like this compound. nih.govexplorationpub.comunife.it These in silico methods provide insights that can be difficult to obtain through experimental approaches alone.

Molecular docking studies are used to predict how indolizidine alkaloids bind to their biological targets. explorationpub.comunife.it For instance, molecular docking has been used to investigate the interaction of the dimeric indolizidine alkaloid flueggine B with α-tubulin, a key component of the cytoskeleton and a target for some anticancer drugs. explorationpub.com These studies can help to identify the key amino acid residues involved in binding and to rationalize the observed biological activity. explorationpub.com

MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govunife.it In one study, homology modeling, virtual screening, and 100-nanosecond MD simulations were used to identify analogs of the indolizidine (-)-237D with high affinity for the α6β2* nicotinic acetylcholine (B1216132) receptor, a target for treating nicotine (B1678760) addiction. nih.gov The simulations revealed stable binding of several analogs, providing promising lead compounds for further development. nih.gov

Computational methods are also employed to study the biosynthetic pathways of indolizidine alkaloids. nih.gov For example, computational analysis can help to predict the function of enzymes within a BGC and to propose mechanisms for complex chemical transformations. nih.gov While specific computational studies focusing solely on this compound are limited, the approaches used for related indolizidine alkaloids are directly applicable and will likely play a crucial role in elucidating its biosynthetic pathway and mechanism of action in the future.

Rational Design of this compound-Inspired Scaffolds with Improved Biological Efficacy

The indolizidine core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov This makes this compound an excellent starting point for the rational design of new scaffolds with improved biological efficacy. unife.itacs.org

Rational design strategies often involve modifying the core indolizidine structure to enhance its interaction with a specific target or to improve its drug-like properties. acs.org This can include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the effect on biological activity. This helps to identify the key structural features required for potency.

Scaffold Hopping: Replacing the indolizidine core with other structurally related or novel scaffolds while maintaining the key pharmacophoric features.

Fragment-Based Drug Design: Using small molecular fragments that bind to the target protein as building blocks to construct a larger, more potent molecule.

For example, the synthesis of various nonphenanthroindolizidine-based alkaloids has been explored to develop new anticancer agents. mdpi.com These efforts aim to improve upon the promising, yet sometimes toxic, properties of naturally occurring phenanthroindolizidine alkaloids. mdpi.com The development of peptide-inspired scaffolds based on key protein secondary structures also represents a powerful approach to creating novel modulators of protein-protein interactions, a strategy that could be applied to targets of this compound. acs.org

The ultimate goal of these rational design efforts is to create new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties, thereby increasing their potential for therapeutic development.

Integration of High-Throughput Screening for Novel Bioactivities of this compound and its Derivatives

High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. explorationpub.comnih.govnih.gov The integration of HTS is essential for exploring the full therapeutic potential of this compound and its derivatives. nih.gov

HTS platforms can be used to screen for a wide range of bioactivities, including:

Anticancer Activity: Screening against panels of cancer cell lines to identify compounds with cytotoxic or cytostatic effects. mdpi.comnih.govnih.gov For example, a library of approved drugs and pharmacologically active compounds was screened to identify broad-spectrum inhibitors of coronaviruses, highlighting the power of HTS in antiviral drug discovery. nih.gov

Antimicrobial Activity: Testing against various bacterial and fungal pathogens to discover new antibiotics.

Enzyme Inhibition: Screening against specific enzymes that are implicated in disease to identify potent and selective inhibitors.

HTS assays can be either biochemical (cell-free) or cell-based. explorationpub.com Cell-based assays are often preferred as they provide information on a compound's activity in a more biologically relevant context. explorationpub.com For example, a differential cytotoxicity screening platform has been developed to identify compounds that are toxic to cancer cells but spare immune cells, a desirable property for new anticancer drugs. nih.gov

As new this compound analogs are generated through synthetic chemistry, metabolic engineering, and genomic mining, HTS will be instrumental in rapidly evaluating their biological profiles and identifying promising lead compounds for further development.

Contribution of this compound Research to Broader Natural Product Discovery and Chemical Probe Development

The study of this compound and other indolizidine alkaloids has made significant contributions to the broader fields of natural product discovery and chemical probe development. ddtjournal.comnih.gov

The discovery of this compound itself, through the unconventional method of protoplast fusion, highlighted that novel bioactive compounds can be generated by combining the genetic material of different microbial strains. mdpi.comresearchgate.net This opened up new avenues for creating chemical diversity beyond what is found in nature.

Research into the biosynthesis of indolizidine alkaloids has expanded our understanding of the enzymatic machinery that nature uses to construct complex molecules. nih.gov The identification of novel enzymes and biosynthetic pathways provides new tools for synthetic biology and combinatorial biosynthesis, allowing for the engineered production of new-to-nature compounds. nih.gov For instance, the elucidation of the biosynthetic pathway for cyclizidine, a close relative of this compound, has provided insights that are likely applicable to this compound and can guide the engineered biosynthesis of new analogs. nih.gov

Indolizidine alkaloids can also serve as valuable chemical probes to study biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, allowing researchers to investigate its role in health and disease. Due to their diverse biological activities, this compound and its derivatives have the potential to be developed into probes for a variety of targets. For example, a theranostic fluorescent probe based on an indole (B1671886) structure was designed to both detect and inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. This demonstrates the potential for developing this compound-based probes for similar applications.

Q & A

Q. How is the molecular structure of indolizomycin characterized, and what techniques are essential for its elucidation?

this compound's structure is determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . NMR provides detailed information on proton and carbon environments, particularly for distinguishing its fused indolizidine core and side-chain substituents. X-ray crystallography confirms stereochemistry and bond angles, critical for resolving structural ambiguities .

- Key Data :

| Technique | Application in this compound Research | Reference |

|---|---|---|

| H/C NMR | Assigns functional groups and ring systems | |

| X-ray diffraction | Validates 3D conformation |

Q. What are the foundational synthetic strategies for this compound, and how are key intermediates prepared?

Early synthetic routes often employ asymmetric cyclopropanation to construct its bicyclic framework. For example, describes a pathway where compound 8 (a cyanosulfone) reacts with BH·MeS to yield this compound via stereocontrolled ring expansion. Key steps include:

- Stereoselective cyclization to establish the indolizidine core.

- Protecting group strategies to manage reactive hydroxyl and amine functionalities during synthesis .

Q. Which analytical methods are recommended for assessing this compound purity and stability in preclinical studies?

- High-performance liquid chromatography (HPLC) with UV/Vis detection for quantifying purity.

- Mass spectrometry (MS) to confirm molecular weight and detect degradation products.

- Stability studies under varying pH and temperature conditions to inform storage protocols .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

Discrepancies in bioactivity (e.g., antimicrobial potency variations) require:

- Orthogonal assays : Validate results using distinct methods (e.g., broth microdilution vs. agar diffusion).

- Standardized protocols : Control variables like bacterial strain selection and culture conditions.

- Statistical rigor : Use tools like ANOVA to assess significance and effect sizes, avoiding overreliance on p-values .

Q. What computational approaches are effective in modeling this compound's interactions with biological targets?

- Molecular docking : Predict binding affinity to ribosomal subunits or enzymes (e.g., using AutoDock Vina).

- Molecular dynamics (MD) simulations : Analyze conformational stability of this compound-target complexes over time.

- QSAR models : Correlate structural modifications with bioactivity trends .

Q. What strategies optimize this compound yield in microbial fermentation, and how are bottlenecks identified?

- Strain engineering : Overexpress biosynthetic gene clusters (e.g., Streptomyces spp.) via CRISPR-Cas8.

- Metabolic flux analysis : Identify rate-limiting steps in precursor supply (e.g., malonyl-CoA).

- Fed-batch cultivation : Adjust nutrient feeds to prolong production phases .

Q. How can hybrid biosynthesis-synthesis approaches improve access to this compound analogs?

- Combinatorial biosynthesis : Introduce heterologous genes to modify post-PKS tailoring steps (e.g., glycosylation).

- Semisynthesis : Chemically derivatize fermentation-derived intermediates to explore structure-activity relationships (SAR) .

Methodological Considerations for Data Integrity

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO framework : Define Population (e.g., bacterial strains), Intervention (this compound dosage), Comparison (existing antibiotics), and Outcomes (MIC values) .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Detailed Materials and Methods : Specify reaction conditions (temperature, solvents), instrument parameters (NMR frequency), and strain identifiers.

- Supplementary Data : Provide raw spectra, chromatograms, and code for computational analyses in open repositories .

Data Contradiction and Validation Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.